2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one
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Overview
Description
The compound “2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one” is listed under CAS No. 946216-47-31. However, detailed information about this compound is not readily available1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound1.
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I searched1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound1.
Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not available in the sources I searched1.
Scientific Research Applications
Synthesis and Biological Activity
The compound 2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one is part of a broader class of indolyl-substituted heterocycles, which have been explored for their synthesis methodologies and biological activities. Research has shown that these compounds can be synthesized through various methods, leading to heterocycles of synthetic and biological importance. For example, indolyl-substituted 2(3H)-furanones and their derivatives have been synthesized and evaluated for antimicrobial activities against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Abou-Elmagd, El-ziaty, & Abdalha, 2015).
Antibacterial Activity
A notable direction in the research of indolylpyridazinone derivatives involves their potential antibacterial properties. Novel indolylpyridazinone derivatives have been synthesized and shown to exhibit antibacterial activity. This opens up avenues for the development of new antibacterial compounds that could be vital in addressing the global challenge of antibiotic resistance (Abubshait, 2007).
Corrosion Inhibition
The chemical structure of pyridazine derivatives, similar to 2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one, has been investigated for its inhibitory effects on the corrosion of metals, such as mild steel in acidic environments. Studies demonstrate that these compounds can serve as effective corrosion inhibitors, which is crucial for protecting industrial infrastructure and reducing economic losses due to corrosion (Mashuga, Olasunkanmi, & Ebenso, 2017).
Synthetic Methodologies
The exploration of synthetic methodologies for creating indolyl-substituted pyridazinones and related compounds is significant for pharmaceutical and chemical research. For instance, the microwave-assisted synthesis of related heterocyclic compounds indicates efficient, solvent-free conditions, presenting a greener alternative to traditional synthesis methods. Such advancements in synthetic chemistry facilitate the rapid and environmentally friendly production of biologically active compounds (Dandia, Arya, & Dhaka, 2006).
Safety And Hazards
Future Directions
Unfortunately, I couldn’t find any information on the future directions of research or applications for this compound.
properties
IUPAC Name |
2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]-6-(4-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-17-8-10-18(11-9-17)20-12-13-23(28)26(24-20)15-4-7-22(27)25-16-14-19-5-2-3-6-21(19)25/h2-3,5-6,8-13H,4,7,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXHCUCWBPVNMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one |
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